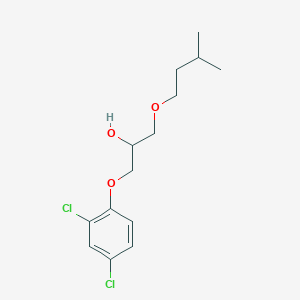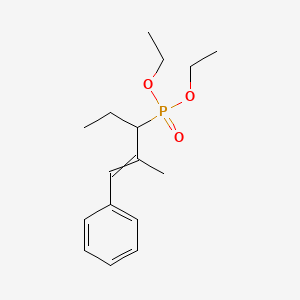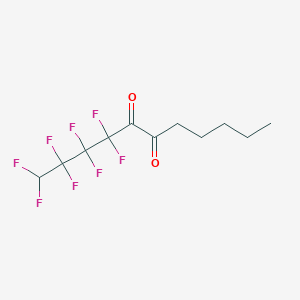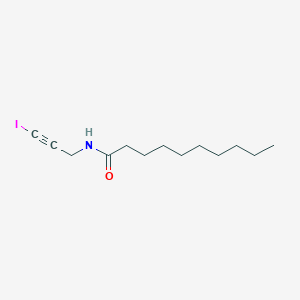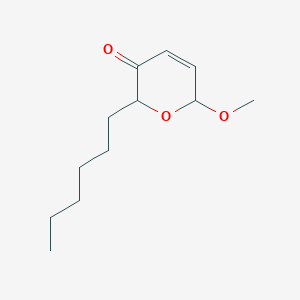
1,4-Bis(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a cyclic molecule containing two nitrogen atoms at positions 1 and 4, and it is widely used in the pharmaceutical industry due to its diverse biological activities. The incorporation of fluorine atoms into the phenyl rings enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
The synthesis of 1,4-Bis(2-fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of an organic solvent such as isopropanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,4-Bis(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl rings.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The piperazine ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, solvents such as isopropanol, and other nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes, including neurotransmission and muscle contraction . Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects.
Comparaison Avec Des Composés Similaires
1,4-Bis(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a single fluorophenyl group and is used in similar applications but may exhibit different pharmacokinetic properties.
1-Bis(4-fluorophenyl)methyl piperazine: This derivative has a different substitution pattern and is used in the synthesis of drugs like flunarizine and lomerizine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63523-84-2 |
|---|---|
Formule moléculaire |
C16H16F2N2 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1,4-bis(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C16H16F2N2/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12H2 |
Clé InChI |
WOXUSMOAUXCMEO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2F)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


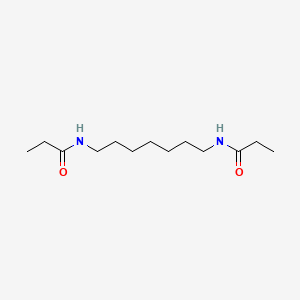
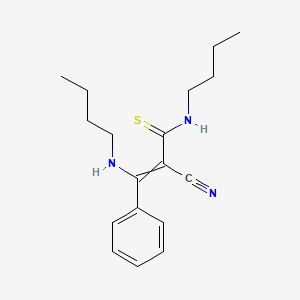
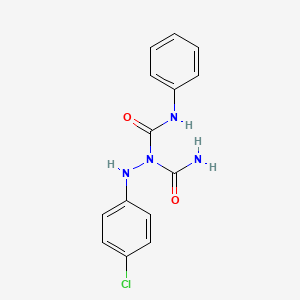
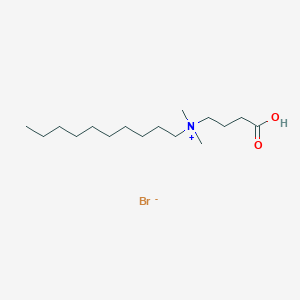
![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
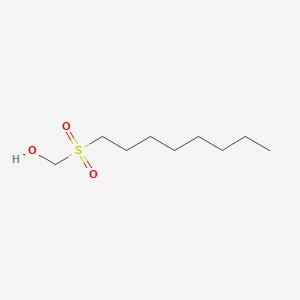

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
